Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.: 56423-99-5
Cat. No.: VC11147841
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56423-99-5 |
|---|---|
| Molecular Formula | C9H10N4O3 |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | SJSCJJCPAPBJBE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C |
| Canonical SMILES | CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a bicyclic core comprising a 1,2,4-triazole ring fused to a dihydropyrimidine moiety. Key structural elements include:
-
A 7-oxo-4,7-dihydropyrimidine ring, which introduces conjugation and hydrogen-bonding capabilities.
-
A 5-methyl substituent on the pyrimidine ring, enhancing hydrophobic interactions.
-
An ethyl carboxylate group at position 2, contributing to solubility and reactivity .
The IUPAC name, ethyl 5-methyl-7-oxo-1H- triazolo[1,5-a]pyrimidine-2-carboxylate, reflects these substituents. X-ray crystallography of analogous compounds reveals planar triazole rings and non-planar pyrimidine systems, with intermolecular hydrogen bonds stabilizing the crystal lattice .
Table 1: Key Molecular Properties
Synthetic Methodologies
Conventional Synthesis Routes
Triazolopyrimidines are typically synthesized via multicomponent reactions involving:
-
Aminotriazoles as the triazole source.
-
Aldehydes or ketones for pyrimidine ring formation.
-
Active methylene compounds (e.g., ethyl cyanoacetate) to introduce substituents .
For Ethyl 5-methyl-7-oxo-4,7-dihydro- triazolo[1,5-a]pyrimidine-2-carboxylate, a plausible route involves:
-
Condensation of 5-methyl-3-amino-1,2,4-triazole with ethyl cyanoacetate and methyl glyoxal under acidic or basic conditions.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst . TMDP offers:
-
Low toxicity and high thermal stability (liquid range: 65–300°C).
-
Lewis base sites facilitating Knoevenagel condensation and cyclization steps.
Table 2: Optimized Reaction Conditions Using TMDP
| Parameter | Condition |
|---|---|
| Solvent System | Water:Ethanol (1:1 v/v) |
| Temperature | Reflux (78–85°C) |
| Catalyst Loading | 10 mol% TMDP |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
This method minimizes hazardous waste and avoids metal catalysts, aligning with green chemistry principles .
Mechanistic Insights
The synthesis proceeds via a Knoevenagel-cyclization cascade:
-
Knoevenagel Adduct Formation: TMDP activates the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated intermediate .
-
Michael Addition: 3-Amino-1,2,4-triazole attacks the adduct, generating a dihydropyrimidine precursor.
-
Cyclization: Intramolecular dehydration closes the triazole ring, yielding the bicyclic product.
Scheme 1:
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for drug discovery. Modifications at positions 2 (carboxylate) and 5 (methyl) enable tuning of pharmacokinetic properties .
Material Science
Triazolopyrimidines contribute to organic semiconductors due to their π-conjugated systems. Thin-film transistors incorporating similar derivatives show hole mobility of 0.1–1.2 cm²/V·s .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume